N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[(2-chloroacetyl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2O2/c1-7-4-8(12)2-3-9(7)15-11(17)6-14-10(16)5-13/h2-4H,5-6H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRUFSPQGDJZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Arylamine Protection
Ortho-toluidine (10–11 g) reacts with acetic anhydride (11–13 g) at 50–70°C to form N-(2-methylphenyl)acetamide. The product precipitates as white needle crystals upon cooling and washing.
Bromination
N-(2-methylphenyl)acetamide undergoes bromination with N-bromosuccinimide (17–18 g) in tetrachloroethane at reflux for 4 hours. Post-reaction workup yields N-(4-bromo-2-methylphenyl)acetamide.
Hydrolysis
The acetamide is hydrolyzed using concentrated HCl (25–35 mL) and dioxane (45–55 mL) at reflux for 1.5–2.5 hours. Neutralization with ammonia (pH 8–10) and recrystallization from ethanol yields 4-bromo-2-methylaniline with >95% purity.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Protection | Acetic anhydride | 50–70°C, 1 hr | 85–90% |
| Bromination | NBS, tetrachloroethane | Reflux, 4 hr | 75–80% |
| Hydrolysis | HCl, dioxane | Reflux, 2 hr | 90–95% |
Synthesis of N-{[(4-Bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide
The target compound is synthesized via two primary routes, both requiring 4-bromo-2-methylaniline as the starting material.
Urea Formation via Isocyanate Intermediate
To introduce the carbamoylmethyl group, 4-bromo-2-methylaniline is converted to its isocyanate, which reacts with 2-chloroacetamide:
Isocyanate Synthesis :
- 4-Bromo-2-methylaniline (5.0 g) reacts with triphosgene (2.5 g) in dry toluene at 0°C.
- The mixture refluxes for 2 hours, yielding 4-bromo-2-methylphenyl isocyanate.
Urea Coupling :
Analytical Data :
- Molecular Formula : C₁₁H₁₂BrClN₂O₂
- SMILES : CC1=C(C=CC(=C1)Br)NC(=O)CNC(=O)CCl
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (s, 1H), 7.28 (d, J = 8.4 Hz, 1H), 6.90 (s, 1H), 4.12 (s, 2H), 3.85 (s, 2H), 2.35 (s, 3H).
Alternative Route: Carbodiimide-Mediated Coupling
A Mitsunobu-like approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple 4-bromo-2-methylaniline and 2-chloroacetamide:
Reaction :
- 4-Bromo-2-methylaniline (5.0 g), 2-chloroacetamide (2.8 g), and EDC (5.7 g) react in DMF at 0°C.
- The mixture warms to 25°C and stirs for 24 hours.
Workup :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Direct Amidation | Simple, one-step | Does not form urea | 92% |
| Isocyanate Route | High purity | Requires hazardous reagents (triphosgene) | 78% |
| Carbodiimide Coupling | Mild conditions | Costly reagents (EDC) | 70% |
Chemical Reactions Analysis
Types of Reactions
N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce amines and acids .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide
- Molecular Formula : C11H12BrClN2O2
- Molecular Weight : Approximately 303.58 g/mol
- Structure : The compound features a chloroacetamide group attached to a bromo-substituted aromatic ring, which contributes to its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as an anticancer agent and antimicrobial compound .
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF7) . The mechanism of action involves the inhibition of key enzymes involved in cell proliferation and potential DNA interaction.
- Antimicrobial Properties : The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. Research indicates that it possesses significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Antimicrobial Activity
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This Compound | Staphylococcus epidermidis | 16 µg/mL |
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its structure allows for various modifications that can enhance biological activity or alter pharmacokinetic properties.
- Synthetic Routes : The synthesis typically involves multiple steps such as bromination of the aromatic ring and formation of the chloroacetamide moiety. Techniques like Hantzsch thiazole synthesis are often employed to create complex derivatives .
Materials Science
Due to its unique chemical structure, this compound is being explored for applications in materials science, particularly in the development of coatings and polymers with antimicrobial properties.
Anticancer Research Case Study
A study conducted on thiazole derivatives similar to this compound revealed significant anticancer properties. Compounds were tested against various cancer cell lines using the Sulforhodamine B assay, demonstrating that modifications to the thiazole ring can enhance cytotoxicity .
Antimicrobial Efficacy Case Study
In another research effort, the antimicrobial efficacy of this compound was evaluated against a panel of pathogens. The results indicated promising activity against resistant strains, suggesting its potential use in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Moiety : Essential for anticancer activity; modifications can lead to increased potency.
- Bromine Substitution : Enhances antibacterial efficacy by increasing lipophilicity.
- Chlorine Substitution : Contributes to enhanced binding affinity to target proteins.
Mechanism of Action
The mechanism of action of N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally analogous acetamides (Table 1), focusing on substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Physicochemical and Crystallographic Properties
Bond Lengths and Angles :
- The title compound’s C–Br bond (1.8907 Å) aligns with N-(4-Bromophenyl)acetamide (1.91 Å) , while its N–C bonds (1.347–1.401 Å) are shorter than those in N-(4-chlorophenyl) derivatives (1.44 Å) due to reduced steric hindrance .
- In 2-Chloro-N-(4-fluorophenyl)acetamide, intramolecular C–H···O interactions stabilize the planar acetamide core, whereas the title compound relies on van der Waals forces for packing .
Hydrogen Bonding :
- N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide forms intermolecular N–H···O chains along [010], enhancing thermal stability . In contrast, the title compound’s methyl group disrupts extensive H-bonding, reducing melting point compared to fluorinated analogs .
Biological Activity
N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-(4-bromo-2-methylphenyl)-2-chloroacetamide
- Molecular Formula : C₉H₉BrClN₂O
- Molecular Weight : 262.54 g/mol
- CAS Number : 96686-51-0
The compound features a bromo-substituted phenyl group, a carbamoyl moiety, and a chloroacetamide structure, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Carbamoyl Group : The initial step often includes the reaction of 4-bromo-2-methylphenyl isocyanate with a suitable amine.
- Chlorination : The introduction of the chloroacetyl group is achieved through chlorination methods under controlled conditions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi:
- Testing Methods : The antimicrobial efficacy is typically assessed using methods such as the agar diffusion method or broth microdilution.
- Results : Studies have shown that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. For instance, it has been reported to be particularly effective against Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer potential:
- Cell Lines Tested : Notably, it has shown promising results against human breast adenocarcinoma cell lines (MCF7).
- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms .
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on various derivatives of chloroacetamides indicated that those with halogenated phenyl groups exhibited enhanced activity against resistant strains of bacteria.
- Results showed that compounds similar to this compound were among the most effective due to their lipophilicity, allowing better membrane penetration .
-
Anticancer Screening :
- In vitro studies demonstrated that derivatives of this compound significantly inhibited the proliferation of MCF7 cells, with IC50 values indicating potent activity.
- Molecular docking studies revealed strong binding interactions with key cancer-related proteins, suggesting a targeted mechanism of action .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell wall synthesis in bacteria or key signaling pathways in cancer cells.
- Cell Membrane Interaction : Its lipophilic nature allows it to disrupt microbial membranes or affect cancer cell membranes, leading to cell death.
Q & A
Basic: What are the recommended synthetic routes for N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide?
The synthesis typically involves coupling a 4-bromo-2-methylaniline derivative with a chloroacetyl group. A common approach includes:
- Step 1 : React 4-bromo-2-methylaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the carbamoyl intermediate .
- Step 2 : Purify intermediates via recrystallization or column chromatography to ensure high yield and purity. Evidence from analogous compounds highlights the use of dichloromethane as a solvent under controlled temperatures (0–5°C) to manage exothermic reactions .
- Validation : Confirm intermediate structures using NMR and IR spectroscopy before proceeding to final coupling steps .
Basic: How is the structural integrity of this compound verified?
Key analytical techniques include:
- NMR Spectroscopy : Assign peaks for the chloroacetamide (δ ~4.0 ppm for CH2Cl) and aromatic protons (δ ~7.0–7.5 ppm for the bromophenyl group) .
- X-ray Crystallography : Resolve crystal packing and confirm bond angles/planarity of the carbamoyl group, as demonstrated in structurally similar acetamides .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) to confirm the presence of bromine (isotopic pattern) and chlorine .
Basic: What initial biological screening approaches are recommended?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) and anticancer potential using cell viability assays (e.g., MTT on cancer cell lines) .
- Dose-response studies : Use logarithmic concentration ranges (0.1–100 µM) to establish IC50 values, ensuring reproducibility across triplicate experiments .
Advanced: How can computational methods optimize reaction mechanisms?
- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways for carbamoyl coupling .
- Reaction path searches : Tools like GRRM or IRC analysis predict intermediates and byproducts, reducing trial-and-error experimentation .
Advanced: How should researchers resolve discrepancies in spectroscopic data?
- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian simulations) .
- Dynamic NMR : Investigate conformational flexibility or rotational barriers if split peaks are observed in aromatic regions .
Advanced: What strategies mitigate byproduct formation during synthesis?
- Temperature control : Maintain sub-ambient temperatures (0–5°C) during acyl chloride reactions to minimize hydrolysis .
- Catalyst screening : Test bases like DMAP or NaHCO3 to improve regioselectivity in carbamoyl formation .
Advanced: How is purity assessed for this compound?
- HPLC-PDA : Use a C18 column (MeCN/H2O gradient) to detect impurities at 254 nm, ensuring >98% purity .
- Elemental analysis : Confirm C, H, N, Br, and Cl percentages within ±0.4% of theoretical values .
Advanced: What are the challenges in studying its biological interactions?
- Solubility limitations : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity in cell-based assays .
- Metabolite identification : Employ LC-MS/MS to track hydrolysis products (e.g., free chloroacetate) in pharmacokinetic studies .
Advanced: How does structural modification impact bioactivity?
- Comparative studies : Replace the bromine with fluorine or chlorine and assess changes in antimicrobial potency via MIC assays .
- SAR analysis : Correlate substituent electronegativity with target binding affinity using molecular docking .
Advanced: What sustainable practices apply to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
